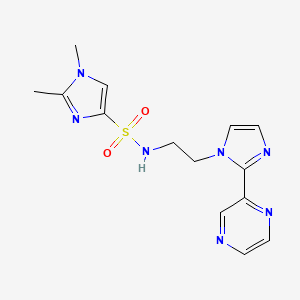
1,2-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,2-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H17N7O2S and its molecular weight is 347.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,2-Dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that incorporates various pharmacologically relevant structural features. This compound is characterized by the presence of imidazole and pyrazole moieties, as well as a sulfonamide group. Given the structural complexity and the known biological activities of similar compounds, this article explores the potential biological activities associated with this specific compound.
Structural Overview
The molecular formula of this compound is C14H17N7O2S with a molecular weight of 347.40 g/mol. The compound features a dimethyl substitution on the imidazole ring, which may enhance its stability and influence its biological activity.
Antimicrobial Activity
Compounds containing imidazole and pyrazole frameworks are known for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various microbial strains, suggesting that this compound may also exhibit significant antimicrobial activity. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
Antitumor Activity
Research indicates that imidazole derivatives can act as antitumor agents. For instance, compounds with similar structural features have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. Studies have reported IC50 values ranging from 80 to 200 nM for various imidazole-based compounds against cancer cell lines such as HCT-15 and HeLa . The potential for this compound to inhibit specific enzymes or pathways involved in cell proliferation warrants further investigation.
Synthesis Pathways
The synthesis of this compound can involve several steps typical for creating heterocyclic compounds. Common methods include:
- Electrophilic Aromatic Substitution : This method can be utilized to introduce substituents onto the aromatic rings.
- Nucleophilic Attacks : The sulfonamide group can react with electrophiles due to its electron-withdrawing nature, facilitating further functionalization.
- Coordination Reactions : The imidazole ring may participate in coordination with metal ions, potentially enhancing biological activity through complexation.
Case Studies and Research Findings
| Compound | Activity | IC50 Value | Cell Lines |
|---|---|---|---|
| Compound 6 | Tubulin Inhibition | 0.4 µM | HCT-15, HT29 |
| Compound 14 | Tubulin Polymerization Inhibition | 0.51 µM | A549 |
| Compound 21 | Cancer Cell Growth Inhibition | 0.29 - 1.48 µM | A549, MDA-MB-231 |
These findings highlight the potential of similar compounds to serve as effective therapeutic agents in oncology and infectious diseases.
Eigenschaften
IUPAC Name |
1,2-dimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-11-19-13(10-20(11)2)24(22,23)18-6-8-21-7-5-17-14(21)12-9-15-3-4-16-12/h3-5,7,9-10,18H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWEKYOPKRDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














